molecular formula C16H17IN4O B11487951 N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B11487951
M. Wt: 408.24 g/mol
InChI Key: ITAKURFVEHWKSM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide: is a synthetic organic compound that features a complex structure with multiple functional groups It is characterized by the presence of a cyanophenyl group, an iodinated pyrazole ring, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Iodination: The pyrazole ring is then iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the desired position.

    Formation of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable cyanide source reacts with a halogenated benzene derivative.

    Coupling Reaction: The iodinated pyrazole and the cyanophenyl group are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.

    Amidation: Finally, the butanamide chain is introduced through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(4-cyanophenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(4-cyanophenyl)-4-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is unique due to the presence of the iodine atom, which can impart distinct chemical and biological properties. The iodine atom may enhance the compound’s reactivity and binding affinity to specific targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17IN4O

Molecular Weight

408.24 g/mol

IUPAC Name

N-(4-cyanophenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide

InChI

InChI=1S/C16H17IN4O/c1-11-16(17)12(2)21(20-11)9-3-4-15(22)19-14-7-5-13(10-18)6-8-14/h5-8H,3-4,9H2,1-2H3,(H,19,22)

InChI Key

ITAKURFVEHWKSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)C#N)C)I

Origin of Product

United States

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